molecular formula C11H6BrNO B8260075 8-Bromobenzofuro[3,2-b]pyridine

8-Bromobenzofuro[3,2-b]pyridine

Cat. No.: B8260075
M. Wt: 248.07 g/mol
InChI Key: CFXLXMCOYUXSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromobenzofuro[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused benzofuran and pyridine ring system, with a bromine atom attached at the 8th position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

The synthesis of 8-Bromobenzofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C, resulting in the formation of this compound .

Chemical Reactions Analysis

8-Bromobenzofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzofuran and pyridine rings.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic systems.

Common reagents used in these reactions include potassium carbonate, tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Bromobenzofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Properties

IUPAC Name

8-bromo-[1]benzofuro[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXLXMCOYUXSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.